molecular formula C11H13BrF3N3O B2901509 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one CAS No. 2415509-88-3

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one

Número de catálogo: B2901509
Número CAS: 2415509-88-3
Peso molecular: 340.144
Clave InChI: DUDRSVJDYDJPTL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one is a heterocyclic compound featuring an azetidine ring (a four-membered saturated ring with one nitrogen atom) linked to a trifluorobutanone group and a 4-bromo-1H-pyrazole moiety. The azetidine scaffold confers rigidity, while the trifluoromethyl group enhances metabolic stability and lipophilicity, making it a candidate for pharmaceutical applications. The bromopyrazole subunit may contribute to halogen bonding interactions, which are critical in molecular recognition processes .

Propiedades

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4,4,4-trifluorobutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF3N3O/c12-9-3-16-18(7-9)6-8-4-17(5-8)10(19)1-2-11(13,14)15/h3,7-8H,1-2,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUDRSVJDYDJPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(F)(F)F)CN2C=C(C=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Azetidine vs. Piperidine Derivatives

  • Compound: 1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one (CAS: 2380095-14-5) Structural Difference: Replaces the azetidine ring with a six-membered piperidine ring. The trifluorobutanone group is retained, but the bromopyrimidine substituent introduces additional hydrogen-bonding capacity. Applications: Likely explored for similar therapeutic targets but with altered pharmacokinetics due to differences in ring size.

Fluorobenzoyl-Substituted Azetidine

  • Compound: 4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole (CAS: 2415520-44-2) Structural Difference: Substitutes the trifluorobutanone group with a 4-fluorobenzoyl moiety. Biological Relevance: The fluorobenzoyl derivative may exhibit stronger interactions with aromatic residues in enzyme active sites.

Dihydropyrazole Derivatives

  • Compound: 1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Structural Difference: Features a dihydropyrazole ring (partially saturated) instead of a fully unsaturated pyrazole. The butanone group lacks trifluoromethyl substitution, reducing its electron-withdrawing effects. Crystallographic Data: Bromine and fluorine atoms participate in halogen bonding (C–Br···π and C–F···H interactions), influencing crystal packing .

Thiazole- and Triazole-Containing Analogs

  • Compound: 4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Structural Difference: Incorporates thiazole and triazole heterocycles. The triazole moiety adds metabolic resistance due to its stability. Therapeutic Potential: Demonstrated antimicrobial activity in related structures, suggesting possible applications for the target compound .

Key Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Applications References
1-{3-[(4-Bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one Azetidine Trifluorobutanone, 4-bromo-pyrazole High rigidity, metabolic stability
1-(3-{[(5-Bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-4,4,4-trifluorobutan-1-one Piperidine Bromopyrimidine, trifluorobutanone Flexible, enhanced H-bonding
4-Bromo-1-{[1-(4-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole Azetidine 4-Fluorobenzoyl, bromopyrazole Aromatic interactions, potential CNS targets
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]butan-1-one Dihydropyrazole Bromophenyl, fluorophenyl, butanone Halogen bonding, antimicrobial activity
4-(4-Bromophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Thiazole/Triazole Bromophenyl, fluorophenyl, triazole Antimicrobial, structural diversity

Q & A

Q. What are the key synthetic strategies for synthesizing this compound?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:
  • Step 1 : Coupling of 4-bromo-1H-pyrazole with azetidine via nucleophilic substitution or alkylation under basic conditions (e.g., using NaH or Cs₂CO₃).
  • Step 2 : Introduction of the trifluorobutanone moiety through ketone formation or Friedel-Crafts acylation.
  • Critical Considerations : Solvent choice (e.g., DMF for polar intermediates) and temperature control (e.g., 100–110°C for cyclization) are essential for yield optimization .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring environment, bromo-pyrazole substitution pattern, and trifluoromethyl group integration .
  • HPLC : To assess purity (>95% required for pharmacological studies), with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry (HRMS) : For molecular ion verification, particularly to distinguish isotopic patterns from bromine .

Q. What are common reaction pathways for the azetidine ring in this compound?

  • Methodological Answer : The azetidine ring undergoes:
  • N-alkylation : Reacts with electrophiles (e.g., bromoalkanes) under basic conditions.
  • Ring-opening reactions : Acidic hydrolysis to form linear amines, useful for derivatization.
  • Coordination chemistry : Acts as a ligand in metal-catalyzed cross-couplings (e.g., Pd-mediated reactions) .

Advanced Research Questions

Q. How can cross-coupling reactions involving the bromo substituent be optimized?

  • Methodological Answer :
  • Catalyst Selection : Use Pd₂(dba)₃ with XPhos ligands for Suzuki-Miyaura couplings, as demonstrated for brominated pyrazoles .
  • Solvent/Base Optimization : Toluene or dioxane with Cs₂CO₃ at 100–120°C improves aryl-aryl coupling efficiency.
  • Challenges : Steric hindrance from the azetidine ring may require extended reaction times (12–24 hrs) .

Q. How do electron-withdrawing groups (e.g., trifluoromethyl) influence reactivity in nucleophilic substitutions?

  • Methodological Answer : The trifluoromethyl group:
  • Reduces electron density at the ketone, slowing nucleophilic attacks.
  • Mitigation Strategy : Activate the carbonyl with Lewis acids (e.g., BF₃·OEt₂) or use stronger nucleophiles (e.g., Grignard reagents) .
  • Case Study : Lower yields observed in trifluorobutanone derivatives vs. non-fluorinated analogs highlight this effect .

Q. How can crystallographic data contradictions (e.g., bond length anomalies) be resolved?

  • Methodological Answer :
  • Refinement Software : Use SHELXL for high-resolution data, applying restraints for disordered regions (e.g., trifluoromethyl rotamers) .
  • Validation Tools : Check PLATON alerts for symmetry mismatches and hydrogen bonding inconsistencies .
  • Example : In pyrazole-azetidine hybrids, azetidine puckering parameters often require manual adjustment during refinement .

Q. What strategies improve the compound’s solubility for in vitro assays?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤10% v/v) or cyclodextrin inclusion complexes.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the azetidine nitrogen .
  • Empirical Data : Solubility <0.1 mg/mL in aqueous buffers necessitates formulation optimization .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC .
  • Receptor Binding Assays : Use radiolabeled analogs (e.g., ³H or ¹⁸F derivatives) to confirm target engagement .
  • Case Study : Inconsistent TLR7 inhibition data may arise from assay-specific buffer compositions (e.g., Mg²⁺ concentration effects) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.